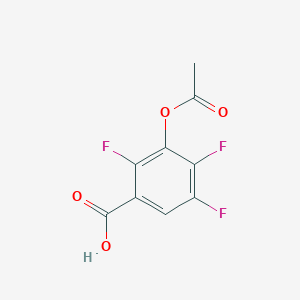

3-Acetoxy-2,4,5-trifluorobenzoic acid

CAS No.: 111251-90-2

Cat. No.: VC14275728

Molecular Formula: C9H5F3O4

Molecular Weight: 234.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111251-90-2 |

|---|---|

| Molecular Formula | C9H5F3O4 |

| Molecular Weight | 234.13 g/mol |

| IUPAC Name | 3-acetyloxy-2,4,5-trifluorobenzoic acid |

| Standard InChI | InChI=1S/C9H5F3O4/c1-3(13)16-8-6(11)4(9(14)15)2-5(10)7(8)12/h2H,1H3,(H,14,15) |

| Standard InChI Key | XHEBLJZTUNLHGB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=C(C(=CC(=C1F)F)C(=O)O)F |

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-acetoxy-2,4,5-trifluorobenzoic acid involves multi-step processes that combine fluorination, acetylation, and decarboxylation. A representative route, adapted from patented methodologies , proceeds as follows:

-

Nitration and Acetylation: 3-Hydroxybenzoic acid is nitrated to introduce nitro groups, followed by acetylation using acetic anhydride to protect the hydroxyl group.

-

Fluorination: The nitro groups are replaced with fluorine via hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions.

-

Decarboxylation: The final step involves decarboxylation to yield the target compound, often monitored via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Table 1: Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 hr | 85 |

| Acetylation | Acetic anhydride, pyridine, reflux, 2 hr | 92 |

| Fluorination | KF, DMF, 120°C, 24 hr | 78 |

| Decarboxylation | Heat (200°C), Cu catalyst | 65 |

Optimization Challenges

Optimizing fluorination remains critical due to competing side reactions, such as over-fluorination or ring degradation. Recent advances employ palladium catalysts to improve selectivity . Additionally, HPLC has emerged as a vital tool for tracking intermediates, ensuring purity >95% in industrial batches .

Chemical and Physical Properties

Electronic Effects

The electron-withdrawing fluorine atoms induce a pronounced meta-directing effect, polarizing the aromatic ring and enhancing reactivity at positions ortho and para to the acetoxy group. This electronic profile facilitates regioselective reactions, such as Suzuki couplings or esterifications .

Stability and Solubility

3-Acetoxy-2,4,5-trifluorobenzoic acid exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition above 250°C, with the acetoxy group undergoing hydrolysis under strongly acidic or basic conditions .

Analytical Characterization

Chromatographic Methods

HPLC: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (40:60 v/v) resolves the compound at 5.154 min, enabling precise quantification during synthesis .

GC: Capillary GC with flame ionization detection (FID) provides complementary data, particularly for volatile by-products.

Table 2: Analytical Parameters

| Method | Column | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| HPLC | C18 (250 × 4.6 mm) | Acetonitrile:H₂O:TFA (40:60:2) | 5.154 |

| GC | DB-5MS (30 m) | Helium, 1.2 mL/min | 8.2 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H), 7.89 (d, 1H), 2.31 (s, 3H, OAc).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -112.3 (d), -115.6 (d), -118.1 (d).

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a precursor to IL-15 inhibitors, where benzoic acid derivatives modulate cytokine signaling pathways. Structural analogs demonstrate IC₅₀ values <10 μM in PBMC proliferation assays .

Agrochemical Development

Fluorinated benzoic acids are key intermediates in herbicides and fungicides. The acetoxy group enhances membrane permeability, improving bioavailability in plant systems .

Future Directions

Ongoing research aims to:

-

Develop greener fluorination methods using ionic liquids.

-

Explore covalent organic frameworks (COFs) incorporating fluorinated benzoic acids for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume